molecular formula C7H8O4 B13011876 (1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylicacid

(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylicacid

Cat. No.: B13011876
M. Wt: 156.14 g/mol
InChI Key: YWHQIVJPIBHBSV-ZZKAVYKESA-N
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Description

“(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid” is a bicyclic compound with a unique structure. It contains both a carbocyclic ring and a heterocyclic ring, making it interesting for synthetic and medicinal chemistry. The compound’s systematic name reflects its stereochemistry, where the “1R” and “5R” indicate the absolute configuration of the chiral centers.

Preparation Methods

Synthetic Routes::

Industrial Production::
  • Industrial-scale synthesis typically employs efficient and scalable methods to access this compound. Optimization of reaction conditions and purification steps ensures cost-effective production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, converting functional groups (e.g., alcohols) to carboxylic acids.

    Reduction: Reduction of the carbonyl group may yield corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can modify the carboxylic acid moiety.

    Ring-opening: The bridged bicyclic ring system can open under specific conditions.

Common Reagents and Conditions::

    Oxidation: Use reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Acid chlorides or anhydrides react with the carboxylic acid group.

    Ring-opening: Acidic or basic conditions can promote ring-opening reactions.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug scaffold or lead compound.

    Biology: Explore its interactions with enzymes, receptors, or cellular pathways.

    Industry: Evaluate its use in materials science or as a building block for other compounds.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets. It may inhibit enzymes, modulate receptors, or affect cellular processes.

Comparison with Similar Compounds

  • Similar compounds include other bicyclic carboxylic acids or heterocycles. Highlight its distinct features and applications.

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

InChI

InChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9)/t3-,4-,5?/m1/s1

InChI Key

YWHQIVJPIBHBSV-ZZKAVYKESA-N

Isomeric SMILES

C1[C@@H]2CC([C@@H]1C(=O)O)C(=O)O2

Canonical SMILES

C1C2CC(C1C(=O)O2)C(=O)O

Origin of Product

United States

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